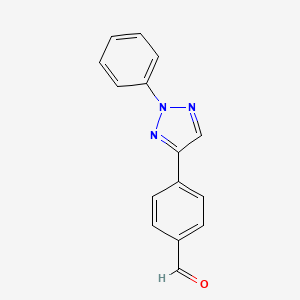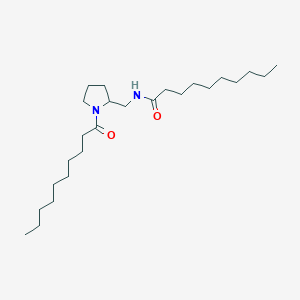
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide: is a synthetic organic compound with the molecular formula C25H48N2O2. It is characterized by the presence of a pyrrolidine ring substituted with a decanoyl group and a decanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the preparation of a pyrrolidine derivative. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Acylation Reaction: The pyrrolidine derivative is then subjected to an acylation reaction with decanoyl chloride in the presence of a base such as triethylamine. This step introduces the decanoyl group onto the pyrrolidine ring.
Amidation Reaction: The final step involves the reaction of the acylated pyrrolidine derivative with decanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-Decanoylpyrrolidin-2-yl)methyl)octanamide
- N-((1-Decanoylpyrrolidin-2-yl)methyl)hexanamide
- N-((1-Decanoylpyrrolidin-2-yl)methyl)butanamide
Uniqueness
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide is unique due to its specific structural features, including the presence of a decanoyl group and a decanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61797-93-1 |
|---|---|
Molekularformel |
C25H48N2O2 |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
N-[(1-decanoylpyrrolidin-2-yl)methyl]decanamide |
InChI |
InChI=1S/C25H48N2O2/c1-3-5-7-9-11-13-15-19-24(28)26-22-23-18-17-21-27(23)25(29)20-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
FXTTVJMMKUEDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NCC1CCCN1C(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)

![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
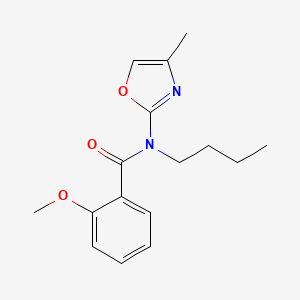
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
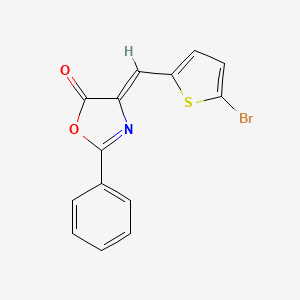
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
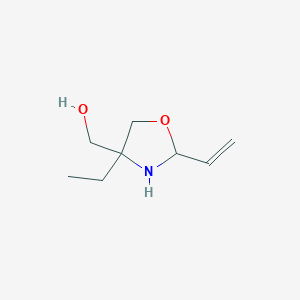
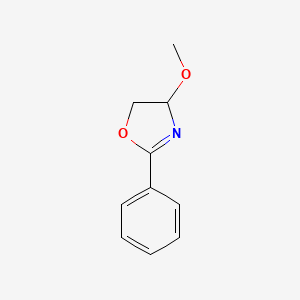
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
